![molecular formula C17H16F3NO2S B6136618 4-(2-thienylcarbonyl)-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6136618.png)
4-(2-thienylcarbonyl)-2-[3-(trifluoromethyl)benzyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-thienylcarbonyl)-2-[3-(trifluoromethyl)benzyl]morpholine is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TFMPP and belongs to the class of psychoactive substances known as phenylpiperazines. TFMPP has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of action of various neurotransmitters and receptors.
作用机制
TFMPP is believed to exert its effects primarily through its interactions with serotonin receptors in the brain. Specifically, TFMPP has been shown to act as a partial agonist at both the 5-HT1A and 5-HT2A receptors. This results in a range of effects, including changes in mood, perception, and cognition.
Biochemical and Physiological Effects:
TFMPP has been shown to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. TFMPP has also been shown to increase the release of certain neurotransmitters, including dopamine and norepinephrine. These effects are believed to contribute to the psychoactive effects of TFMPP.
实验室实验的优点和局限性
One of the primary advantages of using TFMPP in scientific research is its well-characterized mechanism of action. This allows researchers to study the effects of TFMPP on specific neurotransmitters and receptors with a high degree of precision. However, one limitation of using TFMPP in lab experiments is its potential for toxicity at high doses. Careful dosing and monitoring of subjects is necessary to ensure the safety of research subjects.
未来方向
There are a number of potential future directions for research on TFMPP. One area of interest is the development of new drugs that target specific serotonin receptors, based on the mechanisms of action of TFMPP. Another potential direction for research is the study of the effects of TFMPP on other neurotransmitters and receptors, including those involved in addiction and mood disorders. Overall, TFMPP represents a valuable tool for studying the mechanisms of action of various neurotransmitters and receptors, and has the potential to lead to new treatments for a range of neurological and psychiatric disorders.
合成方法
TFMPP can be synthesized using a variety of methods, including the reaction of 3-(trifluoromethyl)benzylamine with 4-thiophenecarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate can then be reacted with morpholine to yield TFMPP. Other methods for synthesizing TFMPP have also been reported in the literature.
科学研究应用
TFMPP has been used extensively in scientific research to study the mechanisms of action of various neurotransmitters and receptors. One of the primary applications of TFMPP has been in the study of serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. TFMPP has also been used to study the effects of various drugs on the central nervous system, including stimulants and hallucinogens.
属性
IUPAC Name |
thiophen-2-yl-[2-[[3-(trifluoromethyl)phenyl]methyl]morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2S/c18-17(19,20)13-4-1-3-12(9-13)10-14-11-21(6-7-23-14)16(22)15-5-2-8-24-15/h1-5,8-9,14H,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGUBPJCZNOREA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC=CS2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Thienylcarbonyl)-2-[3-(trifluoromethyl)benzyl]morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-{[({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}-2-thienyl)ethanone](/img/structure/B6136543.png)
![2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamide](/img/structure/B6136551.png)
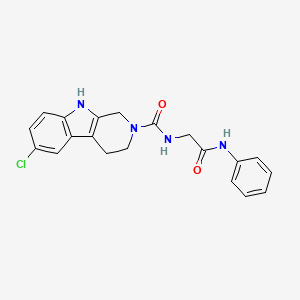
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B6136561.png)
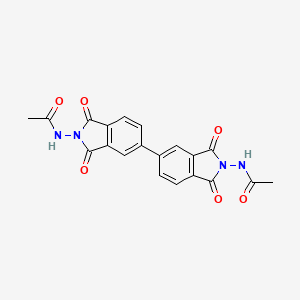
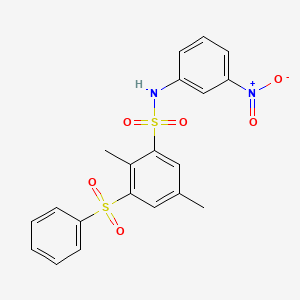
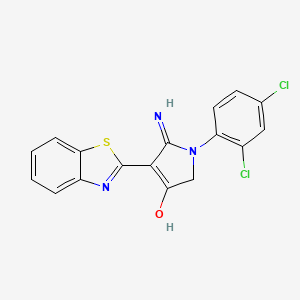
![3-methyl-4-(3-propoxyphenyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6136593.png)
![3-tert-butyl-1-methyl-5-(4-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6136596.png)
![2-methoxy-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B6136621.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B6136630.png)
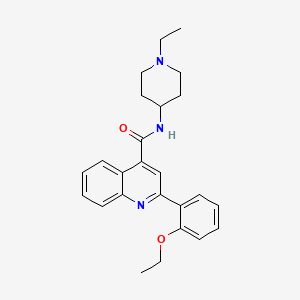
![3-(3-hydroxybutyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6136642.png)